molecular formula C18H27F3N4O B2692982 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034243-36-0

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2692982
CAS No.: 2034243-36-0
M. Wt: 372.436
InChI Key: BSMJXWYFASRNPI-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine ( 2034243-36-0) is a chemical compound with the molecular formula C18H27F3N4O and a molecular weight of 372.43 g/mol . This piperazine and piperidine-containing compound is characterized by calculated physicochemical properties including an XLogP3 of 2.4 and a topological polar surface area of 31.8 Ų . While the specific biological target and detailed mechanism of action for this exact molecule are areas of active investigation, its structural features are of significant interest in medicinal chemistry. Piperazine and piperidine scaffolds are privileged structures in drug discovery, frequently found in ligands for central nervous system (CNS) targets . Scientific literature indicates that compounds incorporating a piperidine moiety can exhibit high affinity for sigma-1 receptors (σ1R), while piperazine derivatives are commonly explored as histamine H3 receptor (H3R) antagonists . The structural motif of a trifluoromethyl-substituted pyridine, as present in this molecule, is often utilized to modulate a compound's metabolic stability, lipophilicity, and overall binding affinity . This combination of structural elements makes this compound a valuable chemical tool for researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds, particularly in the development of potential ligands for GPCRs and other neuropharmacological targets . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F3N4O/c1-26-13-12-23-6-4-16(5-7-23)24-8-10-25(11-9-24)17-3-2-15(14-22-17)18(19,20)21/h2-3,14,16H,4-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMJXWYFASRNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific conditions. For instance, the piperidine derivative can be synthesized through the reaction of 2-methoxyethylamine with a suitable piperidine precursor. The piperazine derivative can be prepared by reacting 5-(trifluoromethyl)pyridine with a piperazine precursor. The final step involves coupling these intermediates using a suitable coupling agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at nitrogen atoms due to lone-pair availability. Common reactions include:

Reaction Type Conditions Products/Applications
AlkylationAlkyl halides, polar aprotic solvents (e.g., DMF)N-alkylated piperazine derivatives for enhanced lipophilicity
AcylationAcid chlorides, base (e.g., Et₃N)Amide derivatives for pharmacological modulation

The methoxyethyl group on the piperidine ring may sterically hinder reactions at adjacent positions, influencing regioselectivity.

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature (due to the trifluoromethyl group) directs electrophiles to specific positions:

Position Reactivity Example Reactions
3- and 5-Deactivated by -CF₃; limited electrophilic substitutionNitration requires harsh conditions (HNO₃/H₂SO₄)
2- and 4-Moderately reactive for halogenation or sulfonation under catalytic conditionsChlorination via Cl₂/FeCl₃ for functionalization

Cross-Coupling Reactions

The pyridinyl group participates in transition-metal-catalyzed couplings for structural diversification:

Reaction Catalyst System Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Introduction of aryl/heteroaryl groups at pyridine C-H bonds
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosAttachment of amine substituents for SAR studies

Hydrolysis and Stability

The trifluoromethyl group enhances metabolic stability but undergoes hydrolysis under extreme conditions:

Condition Reaction Outcome
Strong acid (HCl, Δ)-CF₃ → -COOHCarboxylic acid derivatives for prodrug design
Basic hydrolysis (NaOH)Ester cleavage (if present)Free alcohols or acids

Redox Reactions

Piperazine and pyridine rings exhibit redox activity:

Process Reagents Products
Oxidation (N-oxidation)mCPBA, H₂O₂N-oxide derivatives with altered bioactivity
Reduction (C=N bonds)H₂, Pd/CSaturated piperidine intermediates

Synthetic Routes and Modifications

Key steps in its synthesis (as inferred from and patents [4–6]):

  • Piperidine Ring Formation : Cyclization of 1-(2-methoxyethyl)-4-piperidone via reductive amination.

  • Piperazine Coupling : Nucleophilic displacement between piperidine intermediates and activated pyridinyl precursors.

  • Trifluoromethyl Introduction : Via Ullmann coupling or direct fluorination of pyridine precursors.

Scientific Research Applications

Medicinal Chemistry

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been explored for its therapeutic potential, particularly as:

  • Anti-inflammatory Agents : Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models.
  • Cancer Therapeutics : The compound is being investigated for its ability to inhibit cancer cell proliferation. Preliminary data suggest that it could act on specific molecular targets involved in tumor growth regulation .

Biological Research

The compound serves as a ligand in receptor studies, particularly in the investigation of G protein-coupled receptors (GPCRs). It has been identified as a potential agonist for certain GPCRs, which play critical roles in various physiological processes. Understanding its interaction with these receptors can lead to the development of new pharmacological agents .

Material Science

In the field of material science, the compound is utilized as a building block for synthesizing novel materials with specific properties. Its unique chemical structure allows for the development of polymers and coatings that exhibit enhanced performance characteristics, such as improved thermal stability and chemical resistance .

Case Study 1: Anti-Cancer Activity

A study focused on evaluating the anti-cancer properties of derivatives related to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and apoptosis .

Case Study 2: GPR119 Agonist Development

Research conducted by Takeda Pharmaceutical Company highlighted the optimization of compounds similar to this compound as GPR119 agonists. These compounds showed promise in enhancing insulin secretion and could be beneficial in treating Type 2 diabetes mellitus .

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to the desired biological effect. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Structural Modifications and Key Features

The table below compares the target compound with structurally related analogs:

Compound Name / ID Piperidine Substituent Piperazine Substituent Molecular Formula Key Properties/Activities Reference
Target Compound 1-(2-Methoxyethyl)piperidin-4-yl 5-(Trifluoromethyl)pyridin-2-yl C19H26F3N4O2* Hypothesized CNS activity due to piperazine-piperidine scaffold; enhanced lipophilicity
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine () None 5-(Trifluoromethyl)pyridin-2-yl C10H12F3N3 Core intermediate for further derivatization; used in insecticide development
1-{[1-(2-Nitrobenzyl)piperidin-4-yl]methyl}-4-(2-methoxyphenyl)piperazine (Ev. 14) 1-(2-Nitrobenzyl)piperidin-4-yl 2-Methoxyphenyl C25H33N5O3 High dopamine D2 receptor affinity (Ki = 12 nM)
{5-[(Piperidin-4-yl)methoxy]pyridin-2-yl}(4-{[4-(trifluoromethyl)benzyl]}piperazine) (Ev. 6) Piperidin-4-ylmethoxy 4-(Trifluoromethyl)benzyl C24H28F3N5O AMP-activated protein kinase activator; potential metabolic disorder therapy
1-[(3-Methylisoxazol-5-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (Ev. 9) 1-(3-Methylisoxazol-5-yl)methyl 5-(Trifluoromethyl)pyridin-2-yl C20H26F3N5O ChemSpider ID: 35003614; structural diversity for SAR studies
PAPP Derivatives (Ev. 15) 4-Aminophenethyl 3-(Trifluoromethyl)phenyl C19H21F3N4 Serotonergic activity; insecticidal effects against Pseudaletia separata

*Inferred formula based on structural analysis.

Biological Activity

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, often referred to as a piperazine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes piperidine and pyridine moieties, which are known for their diverse biological activities. The presence of the methoxyethyl group and trifluoromethyl group enhances its pharmacological profile by potentially improving solubility and receptor binding affinity.

Piperazine derivatives are recognized for their ability to interact with various neurotransmitter receptors, particularly aminergic receptors. This interaction can influence several physiological processes, including mood regulation, neuroprotection, and antitumor activity. The specific mechanism of action for this compound may involve:

  • Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, which are crucial in the treatment of psychiatric disorders.
  • Antiproliferative Effects : Research indicates that piperazine derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or necroptosis.

Pharmacological Effects

  • Antitumor Activity : Studies have demonstrated that piperazine-containing compounds can induce cell death in various cancer cell lines. For example, a related compound, LQFM018, has been shown to trigger necroptosis in K562 leukemic cells through mitochondrial dysfunction and reactive oxygen species (ROS) production .
  • Neuropharmacological Effects : Compounds similar to this compound have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Study on Antileukemic Activity

A notable study focused on a piperazine derivative demonstrated its ability to bind to dopamine D4 receptors with an IC50 value of 0.26 μM. This compound exhibited significant cytotoxicity against K562 cells with IC50 values decreasing from 427 μM at 24 hours to 50 μM at 72 hours . The study concluded that the compound's mechanism involved necroptotic signaling pathways.

Neuropharmacological Investigation

Another investigation into the neuropharmacological effects of piperazine derivatives highlighted their potential in modulating neurotransmitter systems. These compounds were found to influence serotonin and norepinephrine levels, suggesting a role in treating mood disorders.

Data Summary

The following table summarizes key findings related to the biological activity of piperazine derivatives:

Activity Effect Reference
AntitumorInduces necroptosis in K562 cells
Dopamine Receptor BindingAffinity for D4 receptor (IC50 = 0.26 μM)
CytotoxicityIC50 values ranging from 50 μM to 427 μM
Neuroprotective PotentialModulates serotonin and norepinephrine levels

Q & A

Basic: What are the key synthetic strategies for preparing 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine?

Methodological Answer:
The compound can be synthesized via sequential nucleophilic substitution and coupling reactions. A common approach involves:

  • Step 1: Functionalizing the piperidine ring by introducing the 2-methoxyethyl group via alkylation or reductive amination.
  • Step 2: Coupling the modified piperidine with a pyridinyl-piperazine moiety using carbodiimide-based reagents (e.g., EDC/HOAt) under anhydrous conditions .
  • Step 3: Purification via reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .
    Critical Note: Optimize reaction temperatures (40–70°C) and solvent systems (THF/toluene) to minimize side products .

Basic: How is the compound’s purity and structural integrity validated in academic research?

Methodological Answer:

  • Purity: Assessed via HPLC with UV detection (λ = 254 nm) and LC-MS using electrospray ionization (ESI) in positive mode .
  • Structural Confirmation:
    • 1H NMR^1 \text{H NMR}: Verify proton environments (e.g., piperazine N–H signals at δ 3.3–4.1 ppm; trifluoromethyl pyridine protons at δ 8.1–8.2 ppm) .
    • HRMS: Confirm molecular ion peaks (e.g., [M+H]+^+ = 328.1597 for related analogs) .
  • X-ray Crystallography: Optional for absolute configuration determination, though limited by compound crystallinity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced: How does replacing piperazine with piperidine in the scaffold impact biological activity and metabolic stability?

Methodological Answer:

  • Biological Activity: Piperazine derivatives generally exhibit higher receptor affinity due to improved hydrogen-bonding capacity. For example, in 5-HT7_7R ligands, replacing piperazine with piperidine reduced affinity by 10-fold but increased metabolic stability in liver microsomes .
  • Methodology: Compare IC50_{50} values in receptor-binding assays (e.g., radioligand displacement) and assess metabolic stability via hepatic microsomal incubation (e.g., t1/2_{1/2} measurements) .

Advanced: What computational tools are used to predict target interactions and optimize substituent effects?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., phosphoglycerate dehydrogenase). Focus on the trifluoromethyl-pyridine moiety’s hydrophobic interactions and piperazine’s hydrogen-bonding potential .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects of substituents (e.g., methoxyethyl group’s electron-donating properties) .
  • SAR Analysis: Systematically vary substituents (e.g., pyridine vs. pyrimidine) and correlate with activity data using multivariate regression .

Advanced: How do pH and temperature influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH Stability: Piperazine’s pKa1_1 = 9.8 and pKa2_2 = 5.3 dictate protonation states. Conduct accelerated degradation studies (e.g., 25°C, pH 1–13) and monitor via HPLC.
    • Key Finding: Degradation accelerates at pH < 3 (protonation-induced ring opening) and pH > 10 (hydrolysis of the methoxyethyl group) .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >150°C for piperazine derivatives) .

Advanced: How can contradictions in reported biological activities be resolved?

Methodological Answer:

  • Source Analysis: Cross-validate assay conditions (e.g., cell lines, incubation times). For example, 5-HT7_7R affinity discrepancies may arise from differences in radioligand purity (e.g., 3^3H-SB-269970 vs. 3^3H-LSD) .
  • Control Experiments: Include reference compounds (e.g., clozapine for receptor selectivity) and assess off-target effects via kinase profiling panels .
  • Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .

Advanced: What strategies enhance selectivity against off-target receptors (e.g., p38 MAPK vs. IRAK4)?

Methodological Answer:

  • Substituent Engineering: Introduce bulky groups (e.g., tert-butyl) to the pyridine ring to sterically block off-target binding pockets. For example, replacing pyridine with pyrimidine improved IRAK4 selectivity by 50-fold .
  • Pharmacophore Filtering: Use shape-based screening (e.g., ROCS) to prioritize scaffolds with low similarity to known off-target binders .
  • Kinome-Wide Profiling: Test against panels of 400+ kinases to identify selectivity hotspots .

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